![molecular formula C16H21N3O2 B6576718 N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-ethoxybenzamide CAS No. 942697-82-7](/img/structure/B6576718.png)

N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-ethoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

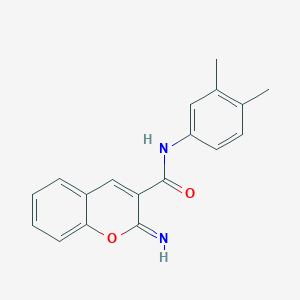

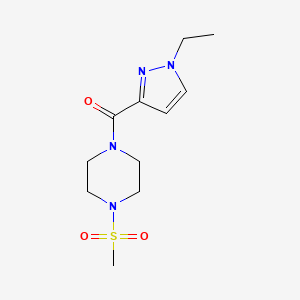

“N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-ethoxybenzamide” is a complex organic compound. It contains a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms . Pyrazoles are known for their wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .

Synthesis Analysis

While the specific synthesis process for this compound is not available, pyrazole compounds are generally synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The pyrazole ring is a key structural feature, which is a five-membered aromatic ring with two nitrogen atoms .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Pyrazole compounds are known to undergo a variety of chemical reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the pyrazole ring could influence its solubility, melting point, and boiling point .

Scientific Research Applications

- Leishmaniasis, a tropical disease caused by Leishmania parasites transmitted through sandfly bites, affects millions worldwide. Research has shown that some hydrazine-coupled pyrazole derivatives, including our compound of interest, display potent antileishmanial activity . Specifically, compound 13 demonstrated superior antipromastigote activity, outperforming standard drugs like miltefosine and amphotericin B deoxycholate. Molecular docking studies further support its efficacy against Leishmania strains.

- Malaria, caused by Plasmodium parasites transmitted by mosquitoes, remains a global health concern. Existing antimalarial drugs face challenges due to drug resistance. However, hydrazine-coupled pyrazole derivatives, such as compounds 14 and 15, exhibit promising inhibition effects against Plasmodium berghei . These compounds could serve as potential candidates for novel antimalarial agents.

- Researchers have explored the use of pyrazole-bearing compounds for extracting and spectrophotometrically determining metal ions . Our compound’s unique structure may contribute to efficient metal ion extraction, which has applications in analytical chemistry and environmental monitoring.

- Imidazole-containing compounds related to our compound have been synthesized and evaluated for anti-tubercular potential. Some derivatives exhibited potent anti-tubercular activity against Mycobacterium tuberculosis strains . Although not directly studied for our compound, this information suggests a potential avenue for further investigation.

- Our compound’s synthesis involved elemental microanalysis, FTIR, and 1H NMR techniques for structural verification . These methods are essential for characterizing novel compounds and understanding their behavior.

Antileishmanial Activity

Antimalarial Potential

Metal Ion Extraction

Anti-Tubercular Activity

Structural Characterization

Mechanism of Action

Target of Action

Similar pyrazole-bearing compounds have been known to exhibit potent antileishmanial and antimalarial activities .

Mode of Action

It’s worth noting that pyrazole derivatives have been found to interact with their targets and cause changes that result in their pharmacological effects .

Biochemical Pathways

It’s known that pyrazole derivatives can affect various biochemical pathways, leading to their diverse pharmacological effects .

Pharmacokinetics

A similar compound was found to have very high solubility in saline at ph 7 (>71 mg/ml), and pharmacokinetic properties commensurate with inhaled dosing by nebulization . This suggests that the compound could have good bioavailability.

Result of Action

Similar pyrazole derivatives have been found to exhibit potent antileishmanial and antimalarial activities .

Action Environment

It’s worth noting that the pharmacological effects of similar compounds can be influenced by various factors, including the environment in which they are administered .

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-2-ethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O2/c1-4-21-15-8-6-5-7-14(15)16(20)17-9-10-19-13(3)11-12(2)18-19/h5-8,11H,4,9-10H2,1-3H3,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APYADEPORNBWLW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)NCCN2C(=CC(=N2)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-ethoxybenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{3-oxo-3H-benzo[f]chromen-2-yl}-2H-1??,2,4-benzothiadiazine-1,1-dione](/img/structure/B6576645.png)

![2-{[5-(2,4-dichlorophenyl)-4-[(furan-2-yl)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B6576651.png)

![3,7,9-trimethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B6576668.png)

![8-[(2,3-dihydroxypropyl)sulfanyl]-3-methyl-7-(2-methylprop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6576672.png)

![5-ethyl-N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}ethyl)thiophene-2-sulfonamide](/img/structure/B6576678.png)

![3-[(4-phenylpiperazin-1-yl)methyl]-2-sulfanylidene-2H,3H,5H,6H,7H,8H-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8-one](/img/structure/B6576685.png)

![4-[1-(4-methylphenyl)cyclohexyl]phenol](/img/structure/B6576686.png)

![(2E)-3-(furan-2-yl)-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enamide](/img/structure/B6576689.png)

![1-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}-3-(1H-indol-3-yl)propan-1-one](/img/structure/B6576692.png)

![8-{[2-(dimethylamino)ethyl]amino}-7-[2-hydroxy-3-(3-methylphenoxy)propyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6576700.png)

![2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[(pyridin-3-yl)methyl]acetamide](/img/structure/B6576705.png)

![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2,6-difluorobenzamide](/img/structure/B6576713.png)